(2S)-1-[(1S)-1-(Dicyclohexylphosphino)ethyl]-2-(diphenylphosphino)ferrocene
Description
(2S)-1-[(1S)-1-(Dicyclohexylphosphino)ethyl]-2-(diphenylphosphino)ferrocene is a chiral bidentate phosphine ligand with a ferrocene backbone. Its molecular formula is C₃₈H₅₀FeOP₂, and it has a molecular weight of 640.61 g/mol . The compound is characterized by two distinct phosphine groups: a dicyclohexylphosphino moiety at the ethyl-substituted position and a diphenylphosphino group on the ferrocene core. Its stereochemistry is defined by the (2S,1S) configuration, which imparts chirality critical for asymmetric catalysis . The CAS registry number is 155806-35-2, and its InChI Key is YOYYLEHTACDQJL-BHACGSQPNA-N, indicating a unique structural fingerprint .
This ligand is widely used in transition-metal-catalyzed reactions, such as hydrogenation and cross-coupling, due to its ability to induce high enantioselectivity. Its bulky dicyclohexyl and diphenyl groups provide both steric bulk and electronic modulation, optimizing metal-ligand interactions .
Properties
Molecular Formula |
C38H50FeOP2 |
|---|---|
Molecular Weight |
640.6 g/mol |
InChI |
InChI=1S/C31H39P2.C5H5.C2H6O.Fe/c1-25(32(26-15-6-2-7-16-26)27-17-8-3-9-18-27)30-23-14-24-31(30)33(28-19-10-4-11-20-28)29-21-12-5-13-22-29;1-2-4-5-3-1;1-2-3;/h4-5,10-14,19-27H,2-3,6-9,15-18H2,1H3;1-5H;3H,2H2,1H3; |
InChI Key |
YOYYLEHTACDQJL-UHFFFAOYSA-N |
Canonical SMILES |
CCO.CC([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of (2S)-1-[(1S)-1-(Dicyclohexylphosphino)ethyl]-2-(diphenylphosphino)ferrocene
Common Synthetic Routes
Starting Materials and Chiral Auxiliaries
- The synthesis often begins from commercially available or easily prepared chiral ferrocenyl precursors such as 1-(dimethylamino)ethyl-2-(diphenylphosphino)ferrocene.
- Chiral auxiliaries or chiral resolving agents are employed to obtain enantiomerically enriched intermediates, for example, via formation of diastereomeric adducts with ethanol or other alcohols, enabling separation by recrystallization.
Palladium-Catalyzed Coupling Reactions
- Palladium-catalyzed cross-coupling reactions (e.g., Buchwald–Hartwig amination or phosphination) are employed to install phosphine groups on the ferrocene scaffold.
- These methods provide high yields and allow fine control over regio- and stereochemistry.
Resolution and Purification
Industrial Scale Preparation
- Industrial processes scale up the above methods using continuous flow reactors to maintain precise temperature and reaction conditions.
- Automated systems ensure reproducibility and quality control, including chiral HPLC and spectroscopy to verify enantiomeric excess and purity.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Starting material preparation | Commercial chiral ferrocenyl amines or phosphines | Enantiomerically pure precursors preferred |
| Nucleophilic substitution | Dicyclohexylphosphine, inert atmosphere, mild heating | Retains stereochemistry |
| Palladium-catalyzed coupling | Pd catalysts, toluene or THF solvent, inert atmosphere | High regio- and stereoselectivity |
| Resolution | Recrystallization from ethanol or methanol | Diastereomeric adduct formation |
| Purification | Chromatography, recrystallization under inert gas | Prevents phosphine oxidation |
Characterization Techniques for Confirming Stereochemistry and Purity
- Single-Crystal X-ray Diffraction (SC-XRD): Gold standard for absolute stereochemical assignment of the chiral centers on the ferrocene and phosphine substituents.
- ³¹P Nuclear Magnetic Resonance (NMR): Confirms distinct phosphorus environments and ligand integrity.
- ¹H NMR: Used to analyze diastereotopic protons and confirm substitution patterns.
- Chiral High-Performance Liquid Chromatography (HPLC): Quantifies enantiomeric excess (ee).
- Circular Dichroism (CD) Spectroscopy and Polarimetry: Measures optical purity and chiral properties.
Comparative Analysis of Preparation Methods
| Preparation Aspect | Nucleophilic Substitution Route | Palladium-Catalyzed Coupling Route | Resolution via Diastereomeric Adducts |
|---|---|---|---|
| Control of stereochemistry | High, retains configuration | High, depends on catalyst and conditions | High, separates enantiomers post-synthesis |
| Reaction complexity | Moderate | Moderate to high | Low to moderate |
| Yield | Typically good | High | Dependent on crystallization efficiency |
| Scalability | Good | Excellent for industrial scale | Limited by crystallization scale |
| Purification necessity | Required to remove side products | Required to remove palladium residues | Essential for enantiomeric purity |
Summary of Research Data on Preparation and Application
| Parameter | Details |
|---|---|
| Molecular Formula | C₃₈H₅₀FeP₂ |
| Molecular Weight | 640.61 g/mol |
| CAS Number | 155806-35-2 |
| Key Substituents | Dicyclohexylphosphino (ethyl position), diphenylphosphino (ferrocene) |
| Typical Solvents | Toluene, tetrahydrofuran (THF), dichloromethane |
| Typical Catalysts | Palladium complexes for coupling |
| Purification Techniques | Recrystallization from ethanol/methanol, chromatography |
| Enantiomeric Excess (ee) | >95% routinely achieved |
Chemical Reactions Analysis
Types of Reactions
(S)-®-Josiphos undergoes various types of chemical reactions, including:
Oxidation: The ligand can participate in oxidation reactions, often facilitated by transition metal catalysts.
Reduction: It is also involved in reduction reactions, where it helps in the selective reduction of substrates.
Substitution: The ligand can undergo substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in reactions involving (S)-®-Josiphos include palladium, platinum, and rhodium complexes. The reactions are typically carried out under inert atmospheres, such as nitrogen or argon, to prevent oxidation of the ligand. Solvents like toluene, dichloromethane, and tetrahydrofuran are commonly used.
Major Products Formed
The major products formed from reactions involving (S)-®-Josiphos are often chiral compounds with high enantiomeric excess. These products are valuable in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
Scientific Research Applications
(S)-®-Josiphos has a wide range of applications in scientific research:
Chemistry: It is extensively used in asymmetric catalysis, enabling the synthesis of chiral molecules with high selectivity.
Biology: The ligand is used in the synthesis of biologically active compounds, including drugs and natural products.
Medicine: (S)-®-Josiphos is employed in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: The ligand is used in the production of fine chemicals and agrochemicals, where its ability to induce chirality is highly valued.
Mechanism of Action
The mechanism of action of (S)-®-Josiphos involves its coordination to a metal center, forming a chiral complex. This complex then interacts with the substrate, inducing chirality in the product. The ligand’s stereochemistry plays a crucial role in determining the selectivity and efficiency of the reaction. Molecular targets include various transition metals, such as palladium, platinum, and rhodium, which facilitate the catalytic process.
Comparison with Similar Compounds
Key Observations :
- Steric Effects: The target compound’s dicyclohexyl group provides greater steric hindrance compared to dimethylamino () or tert-butyl substituents (). This enhances enantioselectivity in crowded catalytic environments .
- Electronic Modulation: The diphenylphosphino group is less electron-donating than tert-butylphosphino (), making the target ligand suitable for reactions requiring moderate electron density at the metal center .
Catalytic Performance
- Hydrogenation: The target ligand outperforms dimethylamino-substituted analogs () in asymmetric hydrogenation of ketones, achieving >90% enantiomeric excess (ee) due to its balanced steric/electronic profile .
- Cross-Coupling : Ligands with tert-butyl groups () exhibit faster oxidative addition in Suzuki-Miyaura reactions but lower selectivity compared to the dicyclohexyl/diphenyl combination .
Purity and Commercial Availability
- The target compound is available at 97% purity (), comparable to analogs like (1S)-1-[Bis(tert-butyl)phosphino]-2-... (97%, ).
- Pricing varies significantly: 1 g of the target ligand costs ~886.50 NOK (), while tert-butyl derivatives (e.g., CAS 849924-77-2) are priced lower due to simpler synthesis ().
Biological Activity
(2S)-1-[(1S)-1-(Dicyclohexylphosphino)ethyl]-2-(diphenylphosphino)ferrocene, commonly referred to as Josiphos, is a chiral phosphine ligand used in various catalytic processes, particularly in asymmetric synthesis. Its unique structure, featuring ferrocene, a metallocene compound with iron, contributes to its distinct biological and chemical properties. This article explores the biological activity of this compound, focusing on its applications in medicinal chemistry and catalysis.
- Molecular Formula : C₃₆H₄₄FeP₂
- Molecular Weight : 640.60 g/mol
- CAS Number : 162291-02-3
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its role as a ligand in metal-catalyzed reactions. It exhibits significant potential in:
- Catalytic Asymmetric Hydrogenation : The compound has been shown to facilitate the selective hydrogenation of various substrates, yielding products with high enantiomeric excess. For instance, it has been utilized to convert β-aryl-β-(enamido)phosphonates into β-amino alcohols with excellent selectivity .
- Coordination Chemistry : The ligand forms stable complexes with transition metals such as palladium and platinum, enhancing their catalytic properties .
Case Studies
- Asymmetric Synthesis :
- Metal Complex Formation :
Data Table: Catalytic Activity Comparison
| Reaction Type | Catalyst Used | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Asymmetric Hydrogenation | Pd/(2S)-Josiphos | 85 | >99 |
| Cross-Coupling Reactions | Pd/(2S)-Josiphos | 90 | 95 |
| Reduction of Enamides | Ir/(2S)-Josiphos | 80 | 98 |
The mechanism by which this compound exerts its biological activity primarily involves its ability to coordinate with metal centers. This coordination enhances the electrophilicity of the metal, facilitating various organic transformations while maintaining high selectivity for enantiomers.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (2S)-1-[(1S)-1-(dicyclohexylphosphino)ethyl]-2-(diphenylphosphino)ferrocene with high enantiomeric purity?
- Methodological Answer : The synthesis typically involves resolution of enantiomers via diastereomeric adducts with chiral auxiliaries. For example, ethanol adducts (e.g., C₃₆H₄₄FeP₂·C₂H₅OH) are used to isolate stereoisomers via recrystallization, as demonstrated in catalog entries for similar ferrocenyl phosphine ligands . Purification steps should prioritize inert conditions to prevent phosphine oxidation. Enantiomeric excess (ee) is validated using chiral HPLC or circular dichroism (CD) spectroscopy.
Q. Which characterization techniques are critical for confirming the stereochemical integrity of this ligand?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for absolute stereochemical assignment, as shown in structural reports of analogous ferrocene derivatives (e.g., methyl (Sp)-2-(diphenylphosphino)ferrocene-1-carboxylate) . Complementary techniques include ³¹P NMR to confirm phosphorus environments and ¹H NMR for diastereotopic proton analysis. Polarimetry or CD spectroscopy quantifies optical purity .
Q. How is this ligand typically applied in asymmetric catalysis, and what are its benchmark reactions?
- Methodological Answer : The ligand’s chiral phosphine groups make it suitable for transition-metal-catalyzed asymmetric hydrogenation and C–C bond-forming reactions. For example, in hydrogenation of α,β-unsaturated ketones, enantioselectivity (>90% ee) is achieved by optimizing metal-ligand coordination (e.g., Rh or Ru complexes) . Reaction screening should include solvent polarity (e.g., toluene vs. THF) and temperature gradients to assess robustness.
Advanced Research Questions
Q. How do steric and electronic properties of the dicyclohexyl and diphenyl phosphine substituents influence catalytic activity?
- Methodological Answer : Steric bulk from dicyclohexyl groups enhances enantioselectivity by restricting substrate access to metal centers, while diphenyl phosphines provide π-accepting electronic effects. Comparative studies using analogues (e.g., di-t-butyl or trifluoromethyl variants) reveal steric parameters via Tolman cone angles and electronic profiles via IR carbonyl stretching frequencies in metal complexes . Computational modeling (DFT) further quantifies ligand-metal interactions .
Q. How can researchers resolve contradictions in enantioselectivity data across different catalytic systems?
- Methodological Answer : Discrepancies often arise from competing reaction pathways (e.g., inner- vs. outer-sphere mechanisms). Systematic analysis includes:
- Kinetic Studies : Monitor reaction progress under varying temperatures to identify rate-determining steps.
- Ligand-Metal Stoichiometry : Test 1:1 vs. 1:2 (ligand:metal) ratios to assess cooperative effects.
- Solvent Screening : Correlate dielectric constants with selectivity trends (e.g., dichloromethane vs. ethanol) .
- Cross-Validation : Compare results with structurally related ligands (e.g., Walphos or Josiphos derivatives) to isolate steric/electronic variables .
Q. What strategies are recommended for improving ligand stability under oxidative or protic conditions?
- Methodological Answer : Phosphine oxidation is mitigated by:
- Protective Groups : Use borane adducts during synthesis and storage .
- Inert Atmosphere : Conduct reactions in gloveboxes or Schlenk lines with degassed solvents.
- Additives : Introduce sacrificial reductants (e.g., ascorbic acid) or sterically hindered bases to scavenge reactive oxygen species. Stability assays (TGA/DSC) quantify decomposition thresholds .
Q. How can computational methods guide the design of derivatives with enhanced catalytic performance?
- Methodological Answer : Density Functional Theory (DFT) calculates transition-state geometries and identifies key non-covalent interactions (e.g., CH/π or van der Waals). For example, torsional angles in the ferrocene backbone (e.g., 120–162° in crystal structures ) are optimized in silico to predict enantioselectivity. Machine learning models trained on ligand libraries (e.g., Chenphos or Walphos ) accelerate derivative screening.
Data Analysis and Experimental Design
Q. What statistical approaches are suitable for analyzing enantioselectivity data in high-throughput screening?
- Methodological Answer : Multivariate analysis (e.g., PCA or PLS regression) correlates reaction parameters (temperature, solvent, ligand loading) with ee outcomes. Design of Experiments (DoE) minimizes trial counts while maximizing variable coverage. Outliers are scrutinized using Grubbs’ test to identify systemic errors (e.g., impurities in ligand batches) .
Q. How should researchers address reproducibility challenges in ligand synthesis and catalytic applications?
- Methodological Answer : Reproducibility requires:
- Standardized Protocols : Detailed synthetic procedures (e.g., crystallization solvent ratios ).
- Batch Characterization : Publish full spectroscopic data (¹H, ³¹P NMR, HRMS) for each lot.
- Collaborative Validation : Cross-lab testing using shared substrates (e.g., acetophenone derivatives) to benchmark performance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
